molecular formula C17H20N4O2 B15073184 N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide

N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide

Cat. No.: B15073184
M. Wt: 312.37 g/mol
InChI Key: GWQPCBPAOAFXSJ-UHFFFAOYSA-N
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Description

N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a diethylamino group, a hydroxyphenyl group, and a pyridine carboxamide group

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)

InChI Key

GWQPCBPAOAFXSJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and pyridine-4-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The Schiff base linkage (C=N) undergoes hydrolysis under acidic or basic conditions, yielding 4-(diethylamino)-2-hydroxybenzaldehyde and pyridine-4-carboxamide hydrazine derivatives.

Key Conditions

  • Acidic Hydrolysis : 0.1–1.0 M HCl in ethanol/water mixtures at 60–80°C.

  • Basic Hydrolysis : 0.5 M NaOH in aqueous methanol under reflux.

Mechanistic Insight
The reaction proceeds via nucleophilic attack on the protonated imine carbon, forming an intermediate tetrahedral structure that collapses to release the aldehyde and amine.

Reduction of the Imine Group

The C=N bond is reduced to a C–N single bond using sodium borohydride (NaBH₄) or catalytic hydrogenation, producing N-[[4-(diethylamino)-2-hydroxyphenyl]methylamino]pyridine-4-carboxamide.

Reaction Parameters

ReagentSolventTemperatureProduct Yield*
NaBH₄ (2 equiv)Methanol0–25°C75–85%
H₂ (1 atm)/Pd-CEthanol25°C90–95%

*Reported yields are based on structurally analogous compounds.

Metal Ion Complexation

The hydroxyl and imine groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II), Fe(III), and Zn(II) .

Example Complexation with Cu(II)

  • Stoichiometry : 1:1 (ligand:metal)

  • Conditions : Ethanol/water (1:1), pH 6–7, room temperature .

  • Application : These complexes show enhanced antimicrobial activity compared to the free ligand.

Electrophilic Substitution Reactions

The phenolic hydroxyl group participates in electrophilic substitutions, such as nitration or sulfonation, though these reactions are less explored.

Nitration Example

  • Reagent : Concentrated HNO₃/H₂SO₄ mixture

  • Product : Nitro derivatives at the ortho/para positions relative to the hydroxyl group.

Comparative Reactivity with Structural Analogs

The diethylamino group enhances electron-donating effects, increasing the compound’s reactivity compared to analogs with smaller substituents:

Compound ModificationHydrolysis Rate (Relative)Reduction Efficiency
Diethylamino substituent (target)1.0High (NaBH₄)
Dimethylamino substituent0.7Moderate
Unsubstituted phenyl 0.3Low

Stability Considerations

The compound is sensitive to:

  • Light : Prolonged exposure causes decomposition of the imine bond.

  • pH : Stable in neutral conditions but degrades rapidly in strongly acidic/basic environments.

Scientific Research Applications

N-(Z)(Z)-4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide, also known as SCFSkp2-IN-2, is a small-molecule inhibitor that targets S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex and regulates the cell cycle and apoptosis. N-(Z)(Z)-4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide has potential therapeutic applications, especially in cancer treatment, because it can inhibit Skp2 activity, which affects cell cycle progression and tumor growth.

Biological Activity
N-(Z)(Z)-4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide functions as an inhibitor of Skp2, suggesting it can disrupt cancer cell proliferation by stabilizing p27 levels and halting cell cycle progression. Studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anti-cancer agent.

Potential Uses
N-(Z)(Z)-4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide is investigated for use in cancer therapy. By inhibiting Skp2, it shows promise for treating cancers with dysregulation of the cell cycle and may be a valuable tool for studying cellular mechanisms involving the ubiquitin-proteasome pathway.

Interaction Studies
Interaction studies focus on the compound's binding affinity to Skp2 and related proteins to understand how it exerts biological effects. Understanding these interactions may help optimize its structure for better efficacy and specificity in cancer treatment.

The table below highlights the properties of similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideHydroxyl group on an aromatic ringAnticancer activity
N-benzyl-2-hydroxyethanesulfonamideHydroxyl group with a benzyl substituentAnticancer properties
N-(3,4-dichlorophenyl)-2-(quinolin-6-ylmethylamino)pyridine-3-carboxamideChlorinated phenyl groupPotential anticancer agent

Mechanism of Action

The mechanism of action of N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
  • N-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Uniqueness

N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide, commonly referred to as a Schiff base compound, has garnered attention in various fields due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide. Its molecular formula is C17H20N4O2C_{17}H_{20}N_4O_2, and it features a diethylamino group, which enhances its solubility and reactivity compared to similar compounds.

Property Details
Molecular Formula C₁₇H₂₀N₄O₂
IUPAC Name N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide
CAS Number 522640-44-4

Antimicrobial Properties

Research indicates that Schiff base compounds, including this compound, exhibit significant antimicrobial activity. The mechanism of action primarily involves the disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial survival .

In a study examining various Schiff bases, it was found that this compound demonstrated potent activity against both bacterial and fungal strains, which positions it as a candidate for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity, effectively inhibiting the proliferation of certain cancer cells while maintaining lower toxicity towards normal cells .

A structure-activity relationship analysis revealed that modifications at specific positions on the pyridine ring can enhance or reduce cytotoxic effects, indicating that careful structural optimization may lead to more effective anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The compound can form complexes with metal ions, which may enhance its biological activity by altering its chemical properties and interaction with biological targets.
  • Enzyme Inhibition : Studies have shown that Schiff bases can inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects .
  • Cell Membrane Disruption : The ability to disrupt microbial cell membranes is a critical factor in its antimicrobial efficacy, leading to cell death .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various Schiff bases highlighted the effectiveness of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional antibiotics .
  • Cytotoxicity Evaluation : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis in cancer cells through caspase activation pathways. The IC50 values indicated potent activity at low concentrations, suggesting potential for further development as an anticancer agent .

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